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Compound of Interest

Compound Name:
2-Amino-4-morpholinobutanoic

acid

CAS No.: 854893-19-9

Cat. No.: B600902

Get Quote

Part 1: Introduction & Strategic Rationale
The Morpholine Privilege in Drug Design
In modern medicinal chemistry, the morpholine ring is a "privileged scaffold"—a molecular

framework capable of providing high affinity and selectivity for diverse biological targets. When

integrated into an amino acid side chain, this heterocycle offers a unique set of

physicochemical properties that address common failure modes in peptide drug discovery: poor

solubility, rapid renal clearance, and lack of membrane permeability.

Unlike linear aliphatic amines (e.g., Lysine), the morpholine ring is a conformationally restricted,

cyclic ether-amine. This duality provides:

Metabolic Stability: The absence of a hydrogen bond donor on the nitrogen (in its tertiary

state) and the steric bulk of the ring reduce susceptibility to oxidative deamination by MAO

(Monoamine Oxidases).
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Solubility & Lysosomotropism: With a pKa of ~8.4 (free morpholine), the side chain exists in

equilibrium between neutral and protonated states at physiological pH. This enables

lysosomotropic trapping, where the compound permeates cells in its neutral form, becomes

protonated in acidic lysosomes, and accumulates, potentially enhancing intracellular duration

of action.

H-Bonding Vector: The ether oxygen serves as a weak hydrogen bond acceptor, offering a

specific interaction vector orthogonal to the amine.

Structural Classes
We define two primary classes of morpholine-containing amino acids for this guide:

Class A:

-Morpholino-Alanine (MorphAla): A direct analog of alanine where a morpholine ring replaces
a

-hydrogen. This creates a basic, tertiary amine side chain.

Class B: 4-Morpholinyl-Proline (MorphPro): A proline analog where the morpholine ring is

attached to the 4-position (trans or cis), adding basicity to a rigid turn-inducing scaffold.

Part 2: Physicochemical Profile
The following table contrasts

-Morpholino-Alanine with standard residues to highlight its utility in sequence design.
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Property L-Alanine L-Lysine -Morpholino-
Alanine

Strategic
Benefit

Side Chain Type Hydrophobic
Basic (Primary

Amine)

Basic (Tertiary

Amine)

No acylation

during SPPS;

unique H-bond

acceptor (ether).

pKa (Side Chain) N/A ~10.5 ~7.5 - 8.2*

Closer to

physiological pH;

allows pH-

dependent

switching.

LogP (Side

Chain)
0.5 -3.0 -0.86

Improves water

solubility without

the extreme

polarity of

Lys/Arg.

H-Bond Donors 0 3 0

Improved

membrane

permeability

(lower

desolvation

penalty).

Electronic Effect Neutral Inductive (+I)
Inductive (-I from

O)

Ether oxygen

modulates the

basicity of the

nitrogen.

*Note: The pKa of the morpholine nitrogen is slightly suppressed by the electron-withdrawing

effect of the adjacent peptide backbone.

Part 3: Synthesis & Experimental Protocols
Synthesis of the Building Block: -Morpholino-L-Alanine
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Method: Ring-opening of

-Cbz-L-Serine

-Lactone. Rationale: This method preserves optical purity better than direct alkylation of
cysteine or serine derivatives. The

-lactone is a "spring-loaded" electrophile that reacts cleanly with the morpholine nucleophile.

Protocol 1: Solution-Phase Synthesis
Starting Material:

-Cbz-L-Serine (commercially available).[1]

Lactonization: React

-Cbz-L-Serine with modified Mitsunobu conditions (DIAD/PPh3) to form the

-lactone (Vederas Protocol).

Ring Opening:

Dissolve

-Cbz-L-Serine

-lactone (1.0 equiv) in anhydrous acetonitrile.

Add Morpholine (1.1 equiv) dropwise at 0°C.

Stir at room temperature for 4 hours. The reaction is driven by the release of ring strain.

Workup: Concentrate in vacuo. Acidify with 1M HCl to pH 2 and extract with Ethyl Acetate

(to remove non-basic byproducts). Adjust aqueous layer to pH 10 and extract with DCM to

isolate the product.

Protection for SPPS:

The resulting free acid must be Fmoc-protected.
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Standard Fmoc-OSu protocol: React the Z-protected intermediate (after hydrogenolysis of

Cbz if switching to Fmoc) with Fmoc-OSu and

in Water/Dioxane.

Solid-Phase Peptide Synthesis (SPPS) Strategy
Incorporating morpholine amino acids requires specific handling because the tertiary amine is

basic. If left as a free base, it can catalyze Fmoc removal (acting like piperidine) or promote

aspartimide formation in susceptible sequences (e.g., Asp-Gly).

Critical Rule: Always couple

-morpholino-alanine as its HCl or Perchlorate salt.

Protocol 2: On-Resin Synthesis via Dehydroalanine (Late-Stage
Modification)
Instead of coupling the bulky morpholine amino acid, it is often more efficient to build the

peptide with a precursor and install the morpholine ring on-resin.

Step-by-Step Workflow:

Precursor Incorporation: Incorporate Fmoc-Cys(Trt)-OH or Fmoc-Ser(tBu)-OH at the desired

position during standard SPPS.

Conversion to Dehydroalanine (Dha):

From Cysteine: Treat resin with DBHDA (2,5-dibromohexanediamide) in DMF/Bis-tris

buffer (pH 8) for 2 hours. Oxidative elimination yields Dha.

From Serine: Treat resin with DSC (N,N'-disuccinimidyl carbonate) followed by DIPEA to

induce elimination.

Michael Addition (The Morpholine Install):

Swell resin in minimal DMF.

Add Morpholine (20 equiv).
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Incubate at 37°C for 4–12 hours.

Mechanism:[2][3][4][5] Morpholine acts as a Michael donor, attacking the

-carbon of the Dha double bond.

Stereochemistry: This reaction typically yields a mixture of L and D isomers (approx 3:1

favoring L), which may require HPLC separation of the final peptide.

Part 4: Visualization & Logic
Synthesis Pathway Diagram
The following diagram illustrates the two primary routes to generating Morpholine-containing

peptides.

Route A: Solution Phase (Stereopure)

Route B: Solid Phase (Late-Stage)

L-Serine Derivative Serine β-Lactone
(Strained Electrophile)

Mitsunobu Cyclization
(DIAD, PPh3) L-β-Morpholino-Alanine

(Chiral Building Block)

Ring Opening
(+ Morpholine) Target Peptide

(High Purity)

SPPS Coupling
(Use HCl Salt)

Cys-Peptide-Resin Dehydroalanine (Dha)
(On-Resin Michael Acceptor)

Oxidative Elimination
(DBHDA) Morpholino-Peptide

(Epimeric Mixture)

Michael Addition
(+ Morpholine, 37°C)

Click to download full resolution via product page

Caption: Comparison of Solution Phase (Route A) for high stereochemical purity versus Solid

Phase (Route B) for rapid library generation.

Decision Logic for Researchers
When should you use which method?

Use Route A (Building Block) if:
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You need >98% L-enantiomer purity.

The morpholine residue is in a critical binding motif (e.g., enzyme active site).

You are scaling up for animal studies.

Use Route B (On-Resin) if:

You are screening a library (SAR exploration).

You want to test multiple amines (morpholine, piperidine, pyrrolidine) at the same position

rapidly.

Separating diastereomers by HPLC is acceptable.

Part 5: Troubleshooting & Best Practices
Issue Cause Solution

Fmoc Deprotection Failure
Morpholine side chain acting

as a base.

Use the HCl salt of the amino

acid during coupling. Wash

resin with weak acid (e.g., 1%

HOBt in DMF) before Fmoc

deprotection steps.

Racemization (Route A)
High temperature or strong

base during coupling.

Use DIC/Oxyma activation

(neutral pH) rather than

HATU/DIPEA (basic). Keep

coupling time < 1 hour.

Incomplete Michael Addition

(Route B)

Steric hindrance near the Dha

residue.

Increase temperature to 50°C

or use microwave irradiation

(25W, 10 min).

Low Solubility
Aggregation of hydrophobic

backbone.

The morpholine group usually

helps solubility. If still insoluble,

ensure the morpholine is

protonated (purify with 0.1%

TFA buffers).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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